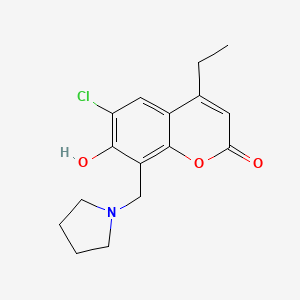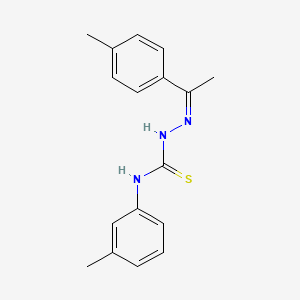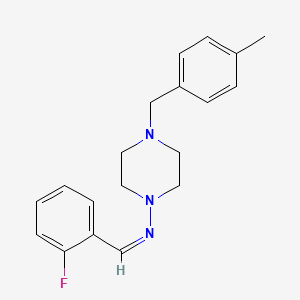![molecular formula C18H17NO4 B5910526 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)
3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of chromenone derivatives. It is also known as flavopiridol and has been extensively studied for its potential therapeutic applications in various diseases, including cancer.
Wirkmechanismus
The mechanism of action of 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one involves the inhibition of CDKs, which are key regulators of cell cycle progression and transcriptional control. Flavopiridol binds to the ATP-binding pocket of CDKs, preventing their activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of HIV, and reduce inflammation in animal models of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one in lab experiments is its potent inhibitory activity against CDKs, which makes it a useful tool for studying the regulation of cell cycle progression and transcriptional control. However, one limitation is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one. One area of interest is the development of more selective CDK inhibitors that can target specific isoforms of CDKs. Another area of interest is the combination of flavopiridol with other therapeutic agents to enhance its efficacy and reduce toxicity. Additionally, there is a need for further research on the potential therapeutic applications of flavopiridol in other diseases, such as neurodegenerative disorders and cardiovascular disease.
Synthesemethoden
The synthesis of 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one involves the reaction of 6-chloro-3,4-dihydro-3-hydroxy-4-(morpholin-4-ylmethyl)-2H-benzo[b][1,4]oxazin-2-one with potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with acetic anhydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and inflammatory disorders. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression and transcriptional control. Flavopiridol has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-hydroxy-4-(morpholin-4-ylmethyl)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-16-6-5-13-12-3-1-2-4-14(12)18(21)23-17(13)15(16)11-19-7-9-22-10-8-19/h1-6,20H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFRHGSQKKHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)


![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)

![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)

![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)

![2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B5910535.png)


![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)